Molecular Weight and Hydrogen‑Bond Capacity Differentiate the Target from Common Pyrazine‑2‑Carboximidamide Scaffolds
The target compound (MW = 292.72 g·mol⁻¹ [1]) is substantially larger and more lipophilic than the parent pyrazine‑2‑carboximidamide scaffold (MW = 138.13 g·mol⁻¹ for N′‑hydroxypyrazine‑2‑carboximidamide ). The addition of the 4‑chloro‑3‑ethylphenoxy group increases the molecular weight by 154.59 g·mol⁻¹ (+112%) and reduces the hydrogen‑bond donor count relative to molecular size, shifting the physicochemical profile into a range typically associated with improved membrane permeability.
| Evidence Dimension | Molecular weight and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | MW = 292.72 g·mol⁻¹; 2 H‑bond donors; 4 H‑bond acceptors |
| Comparator Or Baseline | N′‑hydroxypyrazine‑2‑carboximidamide (MW = 138.13 g·mol⁻¹; 3 H‑bond donors; 4 H‑bond acceptors) |
| Quantified Difference | ΔMW = +154.59 g·mol⁻¹ (+112%); ΔHBD = −1 |
| Conditions | Computed from molecular formula (PubChem/EPA DSSTox entries) |
Why This Matters
Higher molecular weight and reduced H‑bond donor count relative to the core scaffold indicate the compound occupies a more drug‑like property space, which is a key selection criterion in hit‑to‑lead programs.
- [1] C13H13ClN4O2 entry in EPA DSSTox via PubChem. Provides computed molecular weight (292.72 g·mol⁻¹) and formula. View Source
